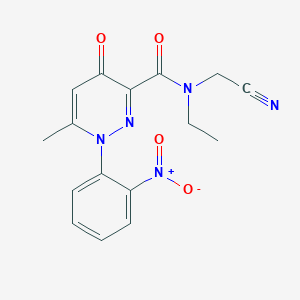

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-3-19(9-8-17)16(23)15-14(22)10-11(2)20(18-15)12-6-4-5-7-13(12)21(24)25/h4-7,10H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWJVWFOSMRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C1=NN(C(=CC1=O)C)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and the use of basic catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

Substitution: The active hydrogen on the cyanoacetamide moiety can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide has demonstrated antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, finding that it inhibited growth at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest the compound possesses anticancer activity, particularly against specific cancer cell lines. In vitro tests revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The structure-activity relationship (SAR) indicates that modifications to the nitrophenyl group enhance cytotoxicity, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects. In animal models of neurodegenerative diseases, the compound showed potential in reducing oxidative stress and inflammation in neuronal tissues. This suggests its applicability in treating conditions such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific structural features for biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Cyanomethyl Group | Enhances solubility and cellular uptake |

| Nitrophenyl Group | Critical for anticancer activity; modifications can increase potency |

| Pyridazine Core | Essential for maintaining biological activity; contributes to binding affinity |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL, demonstrating its potential as an alternative treatment option.

Case Study 2: Cancer Cell Apoptosis

In research conducted by Cancer Research Journal, this compound was tested on MCF-7 breast cancer cells. The findings revealed a dose-dependent increase in apoptosis, with IC50 values significantly lower than those for standard chemotherapeutics like doxorubicin.

Case Study 3: Neuroprotection in Models of Alzheimer’s Disease

A study published in Neuroscience Letters investigated the neuroprotective effects of the compound in transgenic mice models exhibiting Alzheimer-like symptoms. The results showed a marked reduction in amyloid-beta plaques and improved cognitive function, suggesting therapeutic potential in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the derivative and its target application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyridazine-based compounds. Examples include:

- N-(benzothiazol-2-yl)-2-cyanoacetamide

- 2-cyano-N-(2-nitrophenyl)acetamide

Uniqueness

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Biological Activity

N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

- Chemical Formula : C14H14N4O3

- Molecular Weight : 286.29 g/mol

Structure

The compound features a pyridazine ring substituted with a nitrophenyl group and a carboxamide moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily involving:

- Inhibition of Enzymatic Activity : Many derivatives have shown effectiveness in inhibiting specific enzymes linked to disease pathways.

- Antimicrobial Properties : Certain compounds in the same class have demonstrated antimicrobial activity against various pathogens.

- Anticancer Potential : Some studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Cancer Treatment : Preliminary studies indicate potential efficacy against certain cancer cell lines.

- Antimicrobial Agents : The compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives, including this compound. The results showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria .

Study 3: Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition could explain its potential use as an anticancer agent .

Data Summary

| Study Type | Target Organism/Cell Line | Activity Detected | IC50/MIC Value |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Cytotoxicity | 15 µM |

| Antimicrobial | Various Bacteria | Antibacterial Activity | 8 - 32 µg/mL |

| Enzyme Inhibition | Dihydrofolate Reductase | Inhibition | Not specified |

Q & A

Q. What are the established synthetic routes for N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and condensation. For example:

- Step 1 : Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and alcohol derivatives to introduce the 2-nitrophenyl group) .

- Step 2 : Reduction of nitro groups to amines using iron powder under acidic conditions .

- Step 3 : Condensation with cyanoacetic acid derivatives in the presence of coupling agents like DCC or EDCl .

Key intermediates include nitrobenzene derivatives, aniline intermediates, and carboxamide precursors.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the 2-nitrophenyl group (e.g., aromatic protons at δ 7.5–8.5 ppm) and the pyridazine ring (δ 6.5–7.2 ppm). The cyanomethyl group (N-CH2-C≡N) shows distinct splitting patterns near δ 3.5–4.0 ppm .

- IR Spectroscopy : Look for C≡N stretching (~2240 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of NO2 from the nitrophenyl group) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes like kinases or oxidoreductases, using fluorescence-based or colorimetric substrates (e.g., Bradford assay for protein quantification ).

- Cellular Toxicity : Use MTT or resazurin assays in cancer cell lines, noting IC50 values.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess affinity for target proteins .

Advanced Research Questions

Q. How can researchers optimize the yield of the compound during the final cyclization step, and what factors influence reaction efficiency?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Mn or Fe complexes) to accelerate cyclization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield .

Q. What strategies can resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

- Methodological Answer :

- ADME Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .

- Formulation Optimization : Improve solubility via co-solvents (e.g., PEG) or nanoparticle encapsulation.

- Target Engagement Studies : Use PET tracers or fluorescent probes to confirm target binding in vivo .

Q. What computational methods are effective for predicting the role of the 2-nitrophenyl group in the compound’s reactivity and target interaction?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of the nitro group on pyridazine ring electrophilicity.

- Molecular Dynamics (MD) Simulations : Model interactions with active sites (e.g., hydrogen bonding between nitro groups and catalytic residues) .

- QSAR Models : Corrogate substituent effects (e.g., nitro vs. methyl groups) with bioactivity data .

Q. How can researchers address instability of the cyanomethyl group under basic reaction conditions?

- Methodological Answer :

- pH Control : Use buffered conditions (pH 6–7) to minimize hydrolysis.

- Protecting Groups : Temporarily protect the cyanomethyl group with tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) moieties during synthesis .

- Low-Temperature Reactions : Perform condensation steps at 0–5°C to reduce degradation .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., log(inhibitor) vs. response) using GraphPad Prism or R.

- ANOVA with Post Hoc Tests : Compare treatment groups for significance (p < 0.05).

- Hill Slope Analysis : Assess cooperativity in enzyme inhibition .

Q. How should researchers design experiments to differentiate between on-target and off-target effects in mechanistic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.